

# Historical context of Dichlorodiphenylmethane in chemical research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dichlorodiphenylmethane*

Cat. No.: *B138671*

[Get Quote](#)

An In-depth Technical Guide to the Historical Context of **Dichlorodiphenylmethane** in Chemical Research

## For Researchers, Scientists, and Drug Development Professionals Introduction

**Dichlorodiphenylmethane** (DCDPM), also known as benzophenone dichloride, is a geminal dihalide with the chemical formula  $(C_6H_5)_2CCl_2$ . Historically, its significance in chemical research has evolved considerably. Initially investigated in the context of pesticide development, particularly due to its structural relationship with Dichlorodiphenyltrichloroethane (DDT), its role has expanded over time.<sup>[1]</sup> Today, DCDPM is recognized as a versatile intermediate and reagent in organic synthesis, crucial for creating a range of molecules, including dyes and pharmaceuticals.<sup>[1]</sup> This guide provides a technical overview of its historical context, physicochemical properties, synthesis protocols, and key applications, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

## Historical Context and Evolution of Research

The study of **dichlorodiphenylmethane** is historically intertwined with the development of organochlorine pesticides.<sup>[1]</sup> It serves as both a precursor in the synthesis of certain insecticides and as a degradation product of others, such as Dicofol and DDT.<sup>[1][2]</sup> Early

research was predominantly focused on establishing viable synthetic routes to the compound.

[1]

As synthetic chemistry advanced, the focus of research shifted from its role in pesticides to its utility as a versatile building block in broader organic synthesis. It is now recognized as a valuable precursor for synthesizing various organic compounds.[1] For example, it can be hydrolyzed to produce benzophenone or used in reductive dehalogenation reactions to form tetraphenylethylene.[1] Its application extends to the pharmaceutical industry, where derivatives like 4,4'-dichlorobenzhydryl chloride are key reactants in synthesizing antihistamines such as Meclizine.[1] More recent studies have explored its use as a chlorinating agent in one-pot syntheses of esters and amides under mild conditions.[1]

## Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of **dichlorodiphenylmethane** are fundamental to its application in research and synthesis. This data is summarized below.

**Table 1: Physical and Chemical Properties**

| Property          | Value                            | Source(s) |
|-------------------|----------------------------------|-----------|
| Molecular Formula | $C_{13}H_{10}Cl_2$               | [1][3]    |
| Molecular Weight  | 237.12 g/mol                     | [1][4]    |
| CAS Number        | 2051-90-3                        | [4]       |
| Appearance        | Clear colorless to yellow liquid | [5]       |
| Density           | 1.235 g/mL at 25 °C              | [4]       |
| Boiling Point     | 305 °C                           | [1][4]    |
| Refractive Index  | $n_{20/D} 1.605$                 | [4]       |
| Flash Point       | 110 °C (closed cup)              |           |
| InChI Key         | OPTDDWCXQQYKGU-UHFFFAOYSA-N      | [4]       |

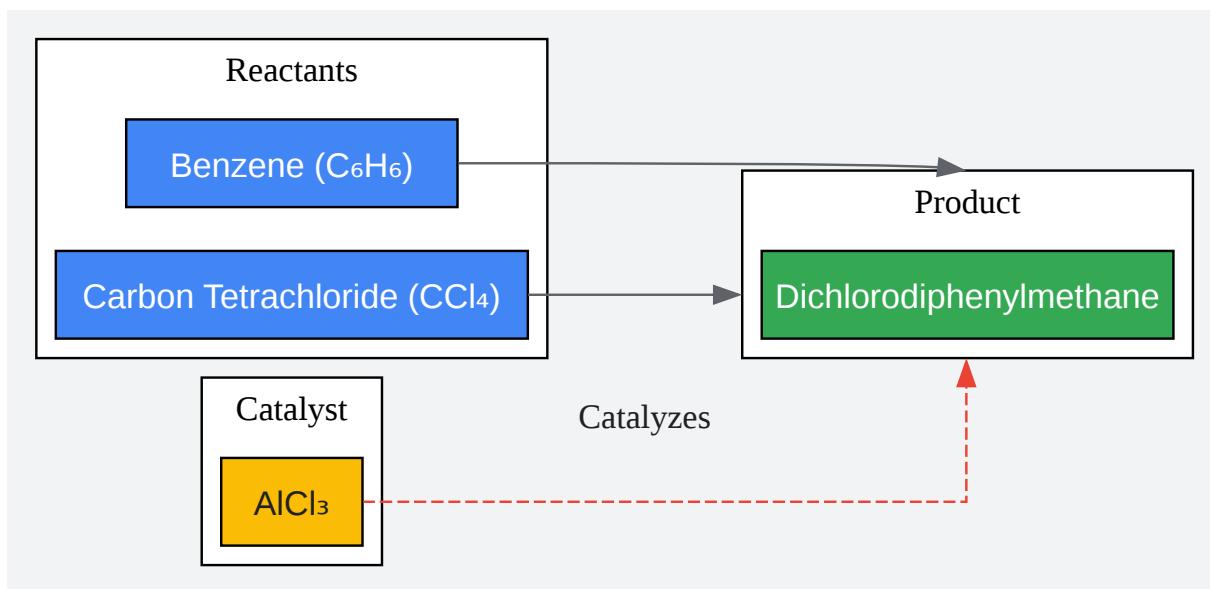
**Table 2: Spectroscopic Data Identifiers**

| Spectrum Type              | Available Data Source(s)                                   |
|----------------------------|------------------------------------------------------------|
| Mass Spectrometry (GC-MS)  | NIST Mass Spectrometry Data Center <a href="#">[3]</a>     |
| FTIR Spectra               | Aldrich Chemical Company, Inc. <a href="#">[3]</a>         |
| <sup>1</sup> H NMR Spectra | Sigma-Aldrich Co. LLC. <a href="#">[3]</a>                 |
| Raman Spectra              | Bio-Rad Laboratories, Inc., Alfa Aesar <a href="#">[3]</a> |

## Key Experimental Protocols

The synthesis of **dichlorodiphenylmethane** has historically been achieved through several established methods. The protocols outlined below are representative of these foundational techniques.

### Synthesis from Benzophenone and Phosphorus Pentachloride


One of the earliest methods involves the reaction of benzophenone with phosphorus pentachloride (PCl<sub>5</sub>).[\[1\]](#) In this reaction, the oxygen atom of the benzophenone's carbonyl group is replaced by two chlorine atoms.

- Reaction: (C<sub>6</sub>H<sub>5</sub>)<sub>2</sub>CO + PCl<sub>5</sub> → (C<sub>6</sub>H<sub>5</sub>)<sub>2</sub>CCl<sub>2</sub> + POCl<sub>3</sub>
- Methodology:
  - Benzophenone is mixed with an equimolar amount of phosphorus pentachloride.
  - The mixture is gently heated. The reaction is typically performed without a solvent.
  - The reaction proceeds with the evolution of phosphoryl chloride (POCl<sub>3</sub>) as a byproduct.
  - Upon completion, the reaction mixture is distilled under reduced pressure to isolate the **dichlorodiphenylmethane** product.

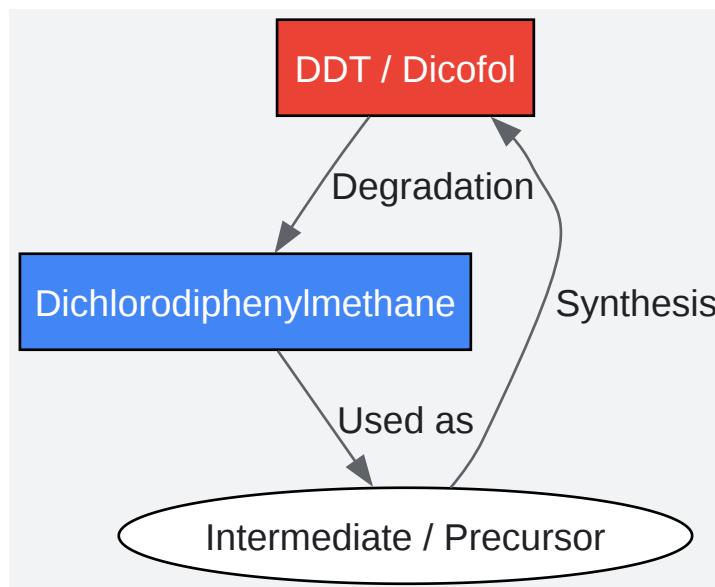
### Synthesis via Friedel-Crafts Reaction

A common and scalable method is the Friedel-Crafts alkylation of benzene with carbon tetrachloride, using a Lewis acid catalyst such as anhydrous aluminum chloride ( $\text{AlCl}_3$ ).[\[1\]](#)

- Reaction:  $2 \text{C}_6\text{H}_6 + \text{CCl}_4 \xrightarrow{\text{AlCl}_3} (\text{C}_6\text{H}_5)_2\text{CCl}_2 + 2 \text{HCl}$
- Methodology:
  - Anhydrous aluminum chloride is suspended in a flask containing an excess of dry benzene, which serves as both reactant and solvent.
  - The suspension is cooled in an ice bath.
  - Carbon tetrachloride is added dropwise to the stirred suspension while maintaining a low temperature.
  - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen chloride gas ceases.
  - The mixture is then carefully poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
  - The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ).
  - The excess benzene is removed by distillation, and the remaining **dichlorodiphenylmethane** is purified by vacuum distillation.



[Click to download full resolution via product page](#)


Caption: Friedel-Crafts synthesis of **Dichlorodiphenylmethane**.

## Applications in Chemical Synthesis

**Dichlorodiphenylmethane**'s utility is demonstrated by its role as an intermediate in the production of various chemical compounds and its connection to globally significant pesticides.

## Precursor to Pesticides and Degradation Product

DCDPM is structurally related to DDT and has been used as an intermediate in its production. [1] It is also a known degradation product of polychloroaromatic insecticides like Dicofol, which highlights its environmental relevance in the context of pesticide persistence and breakdown pathways.[1][2]



[Click to download full resolution via product page](#)

Caption: Relationship of DCDPM to DDT synthesis and degradation.

## Intermediate in Organic Synthesis

DCDPM is a valuable intermediate for synthesizing other important organic molecules.[\[1\]](#)

- Benzophenone Synthesis: It can be readily hydrolyzed to form benzophenone, a common building block and photoinitiator.
- Meclizine Synthesis: The related compound 4,4'-dichlorobenzhydryl chloride, derived from DCDPM chemistry, is a crucial reactant for producing the antihistamine Meclizine.[\[1\]](#)

## Conclusion

The role of **dichlorodiphenylmethane** in chemical research has transitioned from its initial association with early pesticide chemistry to its current status as a versatile and valuable synthetic intermediate. Its well-established synthesis protocols and reactivity make it a key component in the production of pharmaceuticals, dyes, and other complex organic molecules. For researchers and drug development professionals, a thorough understanding of DCDPM's historical context, properties, and synthetic utility provides a strong foundation for its application in modern chemical innovation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dichlorodiphenylmethane | 2051-90-3 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dichlorodiphenylmethane | C13H10Cl2 | CID 16327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. a,a-Dichlorodiphenylmethane 97 2051-90-3 [sigmaaldrich.com]
- 5. L20445.14 [thermofisher.com]
- To cite this document: BenchChem. [Historical context of Dichlorodiphenylmethane in chemical research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138671#historical-context-of-dichlorodiphenylmethane-in-chemical-research]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)